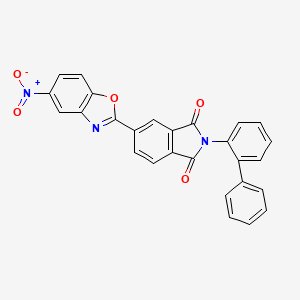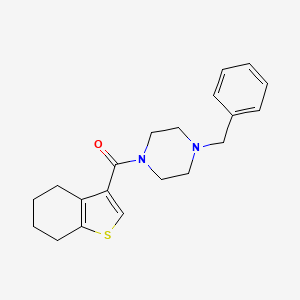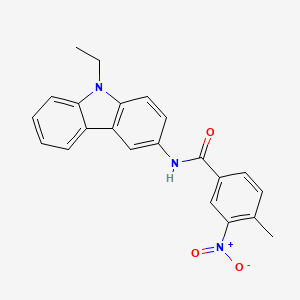![molecular formula C17H16N2O5 B5219774 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety linked to an ethyl group and a nitrobenzamide group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF) under reflux conditions.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-aminobenzamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Nitroso Derivatives: Resulting from the oxidation of the nitro group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Benzamides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential as an antibacterial and antifungal agent, making it useful in the development of new therapeutic drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The benzodioxin moiety can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide: Similar structure but with a succinamide group instead of a nitrobenzamide group.
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness: N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide is unique due to its combination of the benzodioxin and nitrobenzamide groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11(12-5-6-15-16(10-12)24-8-7-23-15)18-17(20)13-3-2-4-14(9-13)19(21)22/h2-6,9-11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQFWUKALHQJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Chlorophenyl)methyl]-2-phenyltetrazole](/img/structure/B5219699.png)
![2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene](/img/structure/B5219705.png)


![4-(4-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5219734.png)

![3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE](/img/structure/B5219743.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![9-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5219748.png)
![methyl 2-[8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate](/img/structure/B5219749.png)

![3-iodo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B5219768.png)
![4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)
